4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Description
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one (Ref: 10-F722496) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-ethoxyphenyl group and a 1,2,4-oxadiazole ring linked to a benzo[d][1,3]dioxol-5-yl moiety . The benzo[d][1,3]dioxole (methylenedioxybenzene) group is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the 1,2,4-oxadiazole ring contributes to structural rigidity and hydrogen-bonding capacity. The ethoxyphenyl substituent may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-26-16-6-4-15(5-7-16)24-11-14(10-19(24)25)21-22-20(23-29-21)13-3-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUUHVFLHABVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research has shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells. The induction of apoptosis through the mitochondrial pathway has also been observed, with alterations in the expression of proteins such as Bax and Bcl-2 .
- Case Study : A study evaluated various derivatives of benzo[d][1,3]dioxole and found that certain compounds displayed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example, a related compound exhibited an IC50 of 2.38 µM against HepG2 liver cancer cells .
Antimicrobial Activity
The antimicrobial potential of derivatives featuring the benzo[d][1,3]dioxole structure has been documented:
- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit other biological activities:
- Antifungal Properties : Research has indicated that oxadiazole-containing compounds possess antifungal activity against several fungal strains. For instance, derivatives have been tested against Fusarium graminearum, showing varying degrees of inhibition .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest various pharmacological activities. Research indicates that oxadiazole derivatives often exhibit significant biological properties, including:
- Anticancer Activity : Studies have shown that oxadiazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the target compound have been evaluated for their anticancer efficacy against several cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole moiety enhances the compound's potential as an antimicrobial agent. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Biological Research
The compound may also play a role in neuropharmacology due to its potential interaction with neurotransmitter systems.
- Monoamine Transporters : Similar oxadiazole derivatives have been reported to exhibit high affinity for dopamine and norepinephrine transporters, suggesting that this compound could be explored for its effects on mood disorders or neurodegenerative diseases .
Material Science
The unique properties of the compound may lend themselves to applications in material science:
- Polymer Chemistry : The ability of oxadiazoles to act as cross-linking agents in polymer synthesis is noteworthy. This aspect can be utilized in developing heat-resistant polymers or coatings with enhanced mechanical properties .
Table 1: Biological Activities of Related Oxadiazole Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | HeLa | |
| Compound B | Antimicrobial | E. coli | |
| Compound C | Neurotransmitter Inhibition | DAT/NAT |
Table 2: Synthesis Methods for Oxadiazole Derivatives
| Synthesis Method | Description | Advantages |
|---|---|---|
| Condensation Reactions | Reaction of hydrazines with carboxylic acids | High yield |
| Cyclization | Formation through cyclization of precursors | Versatile functionalization |
| Substitution Reactions | Electrophilic substitution on aromatic rings | Selective modifications |
Case Study 1: Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives indicated that modifications at the pyrrolidinone position significantly enhanced cytotoxicity against breast cancer cells. The results demonstrated IC50 values in the low micromolar range, suggesting promising lead compounds for further development .
Case Study 2: Antimicrobial Screening
In another investigation, compounds structurally related to the target molecule were tested against various bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogs:
Key Comparative Insights
Synthetic Challenges :
- The discontinued status of the target compound contrasts with the robust synthesis of ABT-627 (85–95% yield in final hydrolysis step) , suggesting scalability or purity issues.
- Compound 3q’s 43% yield highlights inherent challenges in introducing benzo[d][1,3]dioxol-5-yl groups without additional heterocycles.
Stability and Conformation :
- The pyrrolidin-2-one core in the target compound is less prone to oxidation than pyrrolidine derivatives (e.g., ABT-627 intermediates), which require protection from air due to hydroxylation sensitivity .
- Ring puckering in pyrrolidin-2-one derivatives (Cremer-Pople analysis ) may influence binding conformations compared to planar 1,4-dihydropyridine systems (e.g., B9 ).
Biological Relevance: ABT-627’s dibutylaminoethyl group and carboxylic acid moiety are critical for endothelin receptor antagonism , whereas the target compound’s ethoxyphenyl and oxadiazole groups may target different pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
